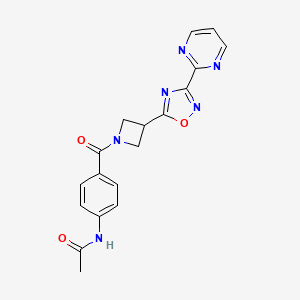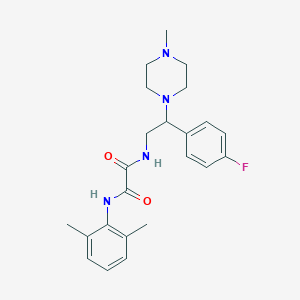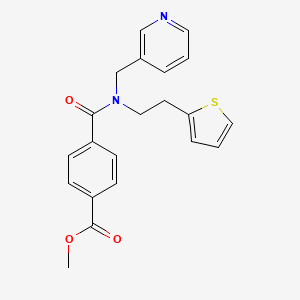
4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine is a chemical compound with the molecular formula C13H17F2NO . It has an average mass of 241.277 Da and a monoisotopic mass of 241.127823 Da . This compound is used in scientific research and its unique properties make it suitable for various applications, including drug discovery and material synthesis.
Molecular Structure Analysis
The molecular structure of 4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine consists of a cyclohexanamine ring with two fluorine atoms at the 4,4-positions and a 4-methoxyphenyl group at the 1-position .Aplicaciones Científicas De Investigación
Analytical Characterization in Biological Matrices
4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine has been characterized analytically in various biological matrices. A study by De Paoli et al. (2013) developed a method using liquid chromatography and ultraviolet detection for the qualitative and quantitative analysis of arylcyclohexylamines, including 4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine, in blood, urine, and vitreous humor.
Binding Affinity for NMDA Receptor
The compound's pharmacological profile includes high affinity and selectivity for the glutamate NMDA receptor. Roth et al. (2013) investigated the binding affinities of various ketamine and phencyclidine analogues, including 4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine, for the NMDA receptor, revealing its potential psychoactive properties [Roth et al. (2013)].
Crystal Structure and Nonlinear Optical Properties
The compound has been studied for its crystal structure and potential nonlinear optical properties. In a study by Mary et al. (2014), a related derivative was analyzed, emphasizing the importance of such compounds in future studies of nonlinear optical properties.
Role in PET Imaging Studies
The compound's analogues have been used in PET imaging studies, particularly for the quantification of 5-HT1A receptors in humans, as indicated in a study by Choi et al. (2015). These studies are crucial for understanding brain function and disorders.
Electrophilic Reactivity and Divergent Behavior
Electron-transfer conditions significantly affect the reactivity of compounds like 4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine. Ikeda et al. (2001) demonstrated its divergent reactivity depending on the electron-transfer conditions, which is important for synthetic chemistry applications [Ikeda et al. (2001)].
Propiedades
IUPAC Name |
4,4-difluoro-1-(4-methoxyphenyl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO/c1-17-11-4-2-10(3-5-11)12(16)6-8-13(14,15)9-7-12/h2-5H,6-9,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPUFWUPNIRXEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCC(CC2)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
![2-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine](/img/structure/B2362630.png)
![2-{[bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2362634.png)


![3-phenyl-8-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2362639.png)

![(6-Methyl-imidazo[1,2-a]pyridin-2-yl)-acetic acid](/img/structure/B2362642.png)
![6-bromo-5-chloro-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2362643.png)